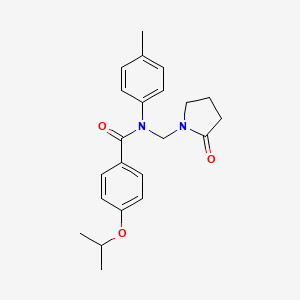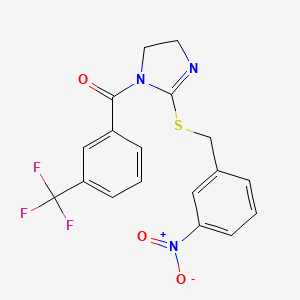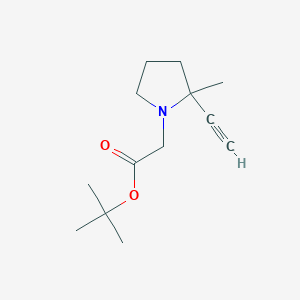
4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide, also known as IPPB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study conducted by Murmu et al. (2019) explored the corrosion inhibitive behavior of Schiff bases, which share structural similarities with "4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide," on mild steel surfaces in acidic environments. The researchers synthesized two Schiff bases and examined their performances as corrosion inhibitors through gravimetric, electrochemical measurements, and surface analysis techniques. The findings revealed that these compounds form protective films on mild steel surfaces, showcasing their potential as effective corrosion inhibitors. This research highlights the significance of molecular structure, including elements similar to the compound , in enhancing corrosion resistance Murmu et al., 2019.
Drug Synthesis and Analysis
In the pharmaceutical field, Lei Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances, including structurally related compounds. This study underscores the importance of analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds, including those structurally related to "4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide" Lei Ye et al., 2012.
Histone Deacetylase Inhibition
Nancy Z. Zhou et al. (2008) investigated the biological activity of a compound structurally related to our compound of interest, highlighting its role as a histone deacetylase (HDAC) inhibitor. This compound demonstrated significant anticancer activity by blocking cancer cell proliferation and inducing apoptosis, showcasing its potential as a therapeutic agent. This study illustrates the therapeutic applications of compounds with similar structural features in oncology Nancy Z. Zhou et al., 2008.
Luminescent Materials
Srivastava et al. (2017) discussed the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. These compounds exhibit luminescent behavior in both solution and solid state, forming nano-aggregates with enhanced emission in specific solvent conditions. Their research demonstrates the potential of structurally related compounds in the development of advanced luminescent materials for various technological applications Srivastava et al., 2017.
Chemical Synthesis and Conjugation
Research by Reddy et al. (2005) focused on the synthesis of a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes, illustrating the compound's relevance in bioconjugation and drug development processes. This study highlights the importance of such compounds in creating targeted therapeutic agents through selective conjugation techniques Reddy et al., 2005.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)27-20-12-8-18(9-13-20)22(26)24(15-23-14-4-5-21(23)25)19-10-6-17(3)7-11-19/h6-13,16H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMGVRHYGHMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-chloroimidazo[1,2-A]pyrimidine](/img/structure/B2510305.png)
![4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2510307.png)



![(2Z)-6-bromo-2-[(2-chloro-5-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2510312.png)

![N-(3,5-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2510315.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2510317.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2510320.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride](/img/structure/B2510321.png)


![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B2510324.png)